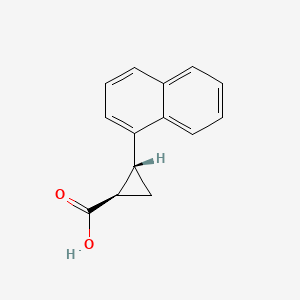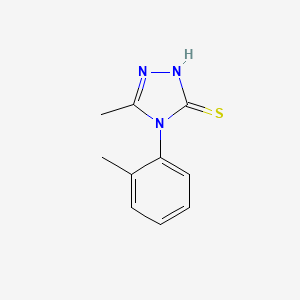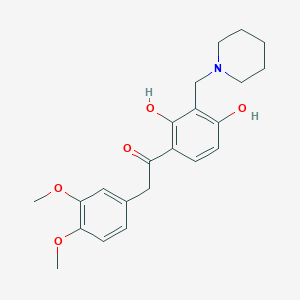
(1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid, also known as NPC, is a chiral cyclopropane derivative that has been widely studied for its potential applications in drug discovery and development. This compound exhibits unique biological properties that make it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Anaerobic Degradation of Naphthalene
The compound (1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid has been identified in the context of anaerobic degradation of naphthalene. In a study by Weyrauch et al. (2017), it was found that certain CoA esters related to this compound were crucial in the catabolic pathway of anaerobic naphthalene degradation by sulfate-reducing bacteria, suggesting its potential application in environmental microbiology and bioremediation (Weyrauch et al., 2017).
Enantiodiscrimination of Chiral Carboxylic Acids
Yang et al. (2006) synthesized derivatives from (1R,2R)-diaminocyclohexane, closely related to (1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid. These compounds exhibited promising results in enantiodiscrimination of chiral carboxylic acids, suggesting potential applications in analytical chemistry and pharmaceutical research (Yang et al., 2006).
Reactions with Strong Bases
Research by Tilly et al. (2005) investigated the reaction of unprotected naphthalene-1-carboxylic acid with strong bases. Although it doesn't directly involve the specific compound , this study provides insight into the reactivity of similar naphthalene-based carboxylic acids, which can be relevant in synthetic chemistry applications (Tilly et al., 2005).
Azo Dye Degradation
The degradation of naphthalene dye intermediates, such as 1-diazo-2-naphthol-4-sulfonic acid, was studied by Zhu et al. (2012). This study, while not directly involving (1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid, provides insights into the degradation pathways of naphthalene derivatives, relevant in environmental science and industrial dye processing (Zhu et al., 2012).
Other Related Studies
- Synthesis and evaluation of HCA receptor agonists based on cyclohexene carboxylic acid derivatives (Bobiļeva et al., 2014).
- Study of lithium naphthalene reaction with carboxylic acids containing the dichlorocyclopropane ring system (Watanabe et al., 1982).
- Research on anaerobic naphthalene degradation pathways in a sulfate-reducing culture, providing insights into biodegradation processes (Meckenstock et al., 2000).
Propriétés
IUPAC Name |
(1R,2R)-2-naphthalen-1-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13H,8H2,(H,15,16)/t12-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCJQVAXDLWGR-QWHCGFSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid | |
CAS RN |
1418228-06-4 |
Source


|
| Record name | rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile](/img/structure/B2377868.png)
![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2377871.png)
![Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2377873.png)
![(2E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2377874.png)


![7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2377879.png)

![N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2377882.png)
![2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2377883.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2377887.png)
![N-[2-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B2377888.png)